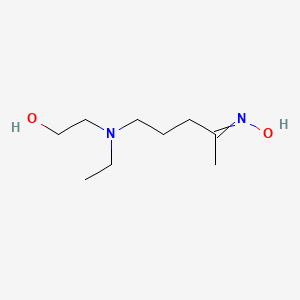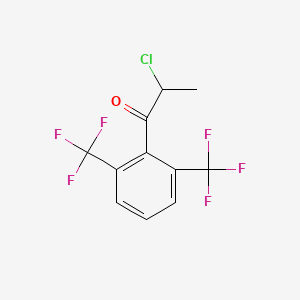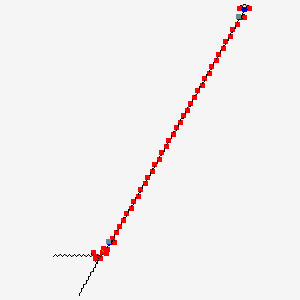
DSPE-PEG36-NH-Mal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-PEG36-NH-Mal typically involves the conjugation of DSPE with PEG and the subsequent attachment of a maleimide group. The process generally includes the following steps:
Activation of DSPE: DSPE is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.
Conjugation with PEG: The activated DSPE is then reacted with PEG under mild conditions to form DSPE-PEG.
Attachment of Maleimide: The PEGylated DSPE is further reacted with maleimide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The product is typically purified using techniques such as column chromatography and characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
化学反应分析
Types of Reactions
DSPE-PEG36-NH-Mal undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group readily reacts with thiol groups (-SH) in a Michael addition reaction, forming stable thioether bonds.
Hydrolysis: The ester bonds in the compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reaction typically occurs at neutral pH and room temperature.
Major Products Formed
Substitution Reactions: The major product is a thioether-linked conjugate.
Hydrolysis: The major products are the hydrolyzed fragments of this compound.
科学研究应用
DSPE-PEG36-NH-Mal has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Drug Delivery: It is used to formulate liposomes and micelles for drug delivery, enhancing the stability and circulation time of therapeutic agents.
Bioconjugation: The maleimide group allows for the conjugation of proteins, peptides, and other biomolecules, facilitating targeted delivery and imaging.
Nanoparticle Synthesis: It is employed in the synthesis of nanoparticles for various biomedical applications, including cancer therapy and diagnostics.
Surface Modification: This compound is used to modify surfaces of medical devices and implants to improve biocompatibility and reduce immune response.
作用机制
The mechanism of action of DSPE-PEG36-NH-Mal involves its ability to form stable conjugates with thiol-containing biomolecules through the maleimide group. This conjugation facilitates targeted delivery and enhances the stability of the attached molecules. The PEG chain provides steric stabilization, reducing opsonization and prolonging circulation time in the bloodstream .
相似化合物的比较
Similar Compounds
DSPE-PEG-Maleimide: Similar to DSPE-PEG36-NH-Mal but with different PEG chain lengths.
DSPE-PEG2000-Maleimide: A variant with a shorter PEG chain, used for similar applications but with different pharmacokinetic properties.
DSPE-PEG5000-Maleimide: A variant with a longer PEG chain, offering enhanced steric stabilization and prolonged circulation time.
Uniqueness
This compound is unique due to its specific PEG chain length, which provides a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. The maleimide group allows for efficient conjugation with thiol-containing biomolecules, enhancing its versatility in biomedical research .
属性
分子式 |
C121H231N3O48P- |
|---|---|
分子量 |
2527.1 g/mol |
IUPAC 名称 |
[(2S)-2,3-di(octadecanoyloxy)propyl] 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethyl phosphate |
InChI |
InChI=1S/C121H232N3O48P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-119(128)169-113-115(172-120(129)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)114-171-173(131,132)170-42-39-123-121(130)168-112-111-167-110-109-166-108-107-165-106-105-164-104-103-163-102-101-162-100-99-161-98-97-160-96-95-159-94-93-158-92-91-157-90-89-156-88-87-155-86-85-154-84-83-153-82-81-152-80-79-151-78-77-150-76-75-149-74-73-148-72-71-147-70-69-146-68-67-145-66-65-144-64-63-143-62-61-142-60-59-141-58-57-140-56-55-139-54-53-138-52-51-137-50-49-136-48-47-135-46-45-134-44-43-133-41-38-122-116(125)37-40-124-117(126)35-36-118(124)127/h35-36,115H,3-34,37-114H2,1-2H3,(H,122,125)(H,123,130)(H,131,132)/p-1/t115-/m0/s1 |
InChI 键 |
UTQGYDLGNOWDNO-LUZCCYEVSA-M |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


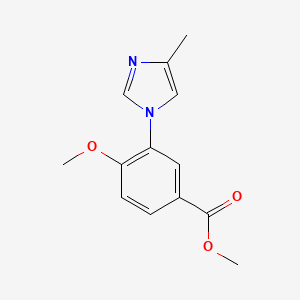
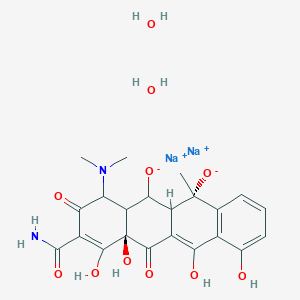
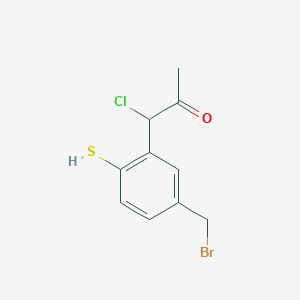
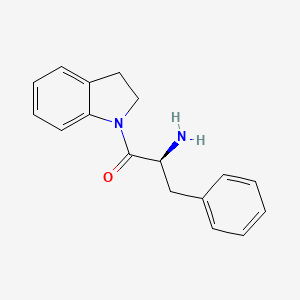
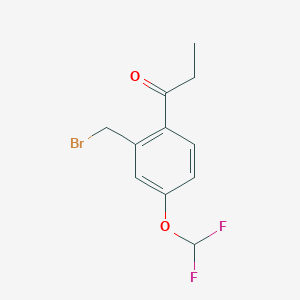

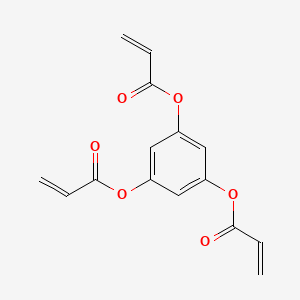

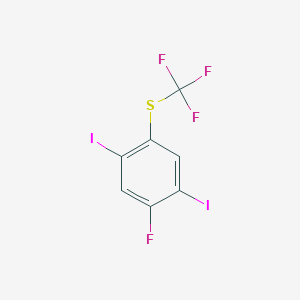

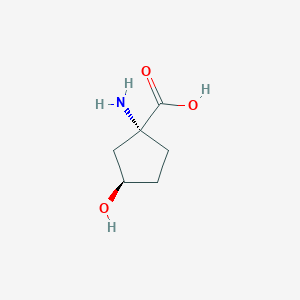
![3-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B14052437.png)
